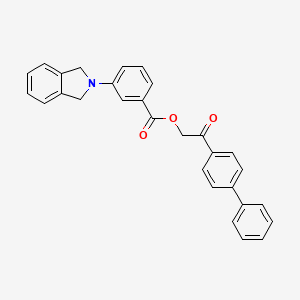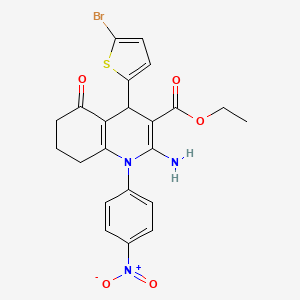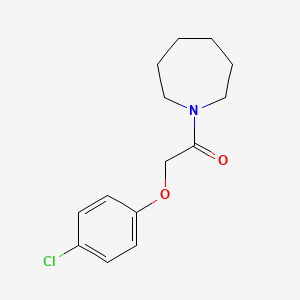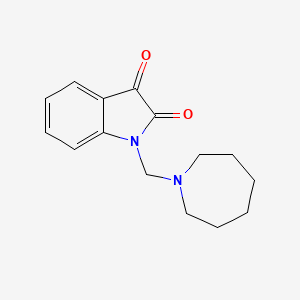
2-(biphenyl-4-yl)-2-oxoethyl 3-(1,3-dihydro-2H-isoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BIPHENYL-4-YL-2-OXOETHYL 3-(1,3-DIHYDRO-2{H}-ISOINDOL-2-YL)BENZOATE is a complex organic compound that features a biphenyl group, an oxoethyl group, and an isoindolyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BIPHENYL-4-YL-2-OXOETHYL 3-(1,3-DIHYDRO-2{H}-ISOINDOL-2-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 2-biphenyl-4-yl-2-oxoethyl benzoate with 3-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-BIPHENYL-4-YL-2-OXOETHYL 3-(1,3-DIHYDRO-2{H}-ISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2-BIPHENYL-4-YL-2-OXOETHYL 3-(1,3-DIHYDRO-2{H}-ISOINDOL-2-YL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-BIPHENYL-4-YL-2-OXOETHYL 3-(1,3-DIHYDRO-2{H}-ISOINDOL-2-YL)BENZOATE involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The biphenyl and isoindolyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-BIPHENYL-4-YL-2-OXOETHYL BENZOATE: Lacks the isoindolyl group, making it less complex and potentially less bioactive.
3-(1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOIC ACID: Contains the isoindolyl group but lacks the biphenyl and oxoethyl groups.
Uniqueness
2-BIPHENYL-4-YL-2-OXOETHYL 3-(1,3-DIHYDRO-2{H}-ISOINDOL-2-YL)BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both biphenyl and isoindolyl moieties enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C29H23NO3 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 3-(1,3-dihydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C29H23NO3/c31-28(23-15-13-22(14-16-23)21-7-2-1-3-8-21)20-33-29(32)24-11-6-12-27(17-24)30-18-25-9-4-5-10-26(25)19-30/h1-17H,18-20H2 |
InChI Key |
IZGRBCJMPGBTPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC(=C3)C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({[2-(azepan-1-yl)-5-nitrophenyl]carbonyl}amino)-5-ethylthiophene-3-carboxylate](/img/structure/B11097926.png)

![Acetonitrile, 2-[1-(4-fluorophenyl)-5-tetrazolylthio]-](/img/structure/B11097940.png)
![Methyl 6-tert-butyl-2-{[(pyridin-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11097941.png)
![ethyl 2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11097949.png)
![2-[N-(4-Bromophenyl)benzenesulfonamido]-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11097959.png)
![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11097966.png)

![ethyl 2-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11097980.png)
![2-(3-chlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11097995.png)
![4,5,6-Trimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11098004.png)
![N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,5-dichlorophenyl)urea](/img/structure/B11098008.png)

![2,4,6-Trimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B11098020.png)
